molecular formula C10H5ClFIN2O B13174995 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

Cat. No.: B13174995
M. Wt: 350.51 g/mol
InChI Key: PSRYUGKDGUPDNL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro-fluoro core substituted with a 4-iodophenoxy group at the 4-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets . The iodine atom in the 4-iodophenoxy substituent distinguishes this compound from analogues, imparting unique electronic and steric properties that influence its reactivity, solubility, and binding affinity .

Properties

Molecular Formula

C10H5ClFIN2O

Molecular Weight

350.51 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

InChI

InChI=1S/C10H5ClFIN2O/c11-10-14-5-8(12)9(15-10)16-7-3-1-6(13)2-4-7/h1-5H

InChI Key

PSRYUGKDGUPDNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)I

Origin of Product

United States

Preparation Methods

Industrial Preparation of 2,4-Dichloro-5-fluoropyrimidine

A key intermediate is 2,4-dichloro-5-fluoropyrimidine, which can be prepared from 5-fluorouracil using triphosgene and a tertiary amine catalyst under reflux conditions at normal pressure. The process involves:

  • Slow addition of 5-fluorouracil, trichloroethylene, and triphosgene to a tertiary amine catalyst at room temperature.
  • Reflux for 2 to 24 hours.
  • Removal of water layer and evaporation of solvents.
  • Distillation to isolate the product with purity >98%.

Catalysts used : Trimethylamine, triethylamine, N-methylimidazole, 1,8-diazabicyclo[5.4.0]undec-7-ene, among others.

Yield and Purity : High yield and purity with minimized environmental impact due to reduced waste and simpler operations.

Step Reagents Conditions Outcome
1 5-Fluorouracil, triphosgene, trichloroethylene Room temp addition, reflux 2-24 h Formation of 2,4-dichloro-5-fluoropyrimidine
2 Workup: water removal, solvent evaporation Normal pressure distillation Product purity >98%

This method is industrially viable with low corrosion and environmental impact.

Preparation of 2-Chloro-5-iodopyrimidine

This intermediate is synthesized from 5-iodopyrimidine-2-amine by diazotization and chlorination:

  • 5-Iodopyrimidine-2-amine is treated with copper(II) chloride and tributyl nitrite in acetonitrile at 70 °C for 5-6 hours.
  • The reaction mixture is diluted with ether, filtered, and purified by ethyl acetate extraction.
  • This yields 2-chloro-5-iodopyrimidine, a critical precursor for subsequent phenoxy substitution.
Step Reagents Conditions Outcome
1 5-Iodopyrimidine-2-amine, CuCl2, tributyl nitrite 70 °C, 5-6 h 2-Chloro-5-iodopyrimidine
2 Workup with ether and EtOAc Filtration and purification Pure intermediate

This method is well-documented for preparing halogenated pyrimidines used in medicinal chemistry.

Summary Table of Preparation Methods

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1. Formation of 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil, triphosgene, tertiary amine catalyst, reflux 2-24 h 2,4-Dichloro-5-fluoropyrimidine High (>90%) Industrially scalable, high purity
2. Synthesis of 2-chloro-5-iodopyrimidine 5-Iodopyrimidine-2-amine, CuCl2, tributyl nitrite, 70 °C, 5-6 h 2-Chloro-5-iodopyrimidine Moderate to High Key intermediate for iodophenoxy substitution
3. Coupling with 4-iodophenol 2-Chloro-5-fluoropyrimidine, 4-iodophenol, Cu2O, 8-hydroxyquinoline, Cs2CO3, 65 °C, 16 h 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine 40-60% Copper-catalyzed SNAr or Ullmann-type coupling

Additional Notes and Considerations

  • The choice of catalyst and base critically affects the yield and purity of the final product.
  • Reaction conditions such as temperature and solvent polarity must be optimized to minimize side reactions and degradation.
  • Purification typically involves extraction, filtration, and chromatographic techniques to achieve high purity.
  • Environmental and safety considerations favor the use of milder reagents and avoidance of excessive acidic or toxic by-products, as demonstrated in industrial methods for related pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties of 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine with its analogues:

Compound Name Substituents at 4-Position Molecular Weight (g/mol) Key Applications Synthetic Route Evidence ID
This compound 4-Iodophenoxy 352.51 Research (potential kinase inhibitors) Suzuki coupling, Buchwald–Hartwig amination
2-Chloro-5-fluoro-4-((4-fluorobenzyl)oxy)pyrimidine (6c) 4-Fluorobenzyloxy 256.65 5-HT2C receptor modulation Nucleophilic substitution
2-Chloro-5-fluoro-4-(3-(4-fluorophenyl)propoxy)pyrimidine (6g) 3-(4-Fluorophenyl)propoxy 298.73 5-HT2C receptor modulation Alkylation reactions
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine (BD488922) Trifluoromethyl 186.56 Intermediate for agrochemicals Halogenation/fluorination
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 3-(Trifluoromethyl)phenoxy 338.73 Herbicide development Ullmann coupling
2-Chloro-5-fluoro-4-methoxypyrimidine Methoxy 162.55 Pharmaceutical intermediates Methoxylation of halopyrimidines

Key Observations:

  • Iodine vs. Fluorine/Methoxy Groups: The 4-iodophenoxy group introduces significant steric bulk and polarizability compared to smaller substituents like methoxy or fluorobenzyloxy.
  • Trifluoromethyl Derivatives : Compounds like BD488922 exhibit strong electron-withdrawing effects, enhancing stability against metabolic degradation compared to iodinated analogues .
  • Biological Activity : The 4-fluorobenzyloxy and 3-(4-fluorophenyl)propoxy substituents in 6c and 6g are optimized for 5-HT2C receptor binding, while iodine’s size may favor interactions with larger hydrophobic pockets in kinases .

Physicochemical Properties

  • NMR Shifts : The ¹H-NMR of 6c (δ 8.20 ppm for pyrimidine protons) contrasts with iodinated derivatives, where iodine’s electronegativity may deshield adjacent protons .
  • Thermal Stability : Trifluoromethyl and methoxy groups enhance stability compared to iodinated compounds, which may degrade under UV light or heat .

Biological Activity

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C12H8ClFIO
  • Molecular Weight : 348.55 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Its structure allows it to act as a competitive inhibitor or modulator of specific enzymes, particularly those involved in the cyclooxygenase (COX) pathways.

Anti-inflammatory Effects

Research has indicated that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrimidine derivatives effectively inhibit COX enzymes, which play a crucial role in the inflammatory process:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundNot specifically reportedNot specifically reported
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17Not reported

The inhibition of COX-2 is particularly noteworthy as it is associated with reduced inflammation without the gastrointestinal side effects often seen with non-selective NSAIDs .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Pyrimidines have been extensively studied for their role in cancer therapy, particularly through mechanisms involving thymidylate synthase (TS) inhibition and DNA topoisomerase interactions. The fluorinated pyrimidines are known to enhance the efficacy of chemotherapeutic agents by increasing their affinity for target proteins involved in DNA synthesis:

  • Fluorinated Pyrimidines : These compounds have shown promise in treating various cancers, including colorectal cancer, by disrupting DNA replication processes .

Case Studies

  • In Vivo Studies : In models of carrageenan-induced paw edema, pyrimidine derivatives demonstrated significant anti-inflammatory effects comparable to indomethacin, with effective doses indicating their potential as therapeutic agents .
  • Cytotoxicity Assays : Substituted pyrimidines were assessed for cytotoxicity against various cancer cell lines, showing GI50 values ranging from 0.01 to 0.41 μM, indicating potent anticancer properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring:

SubstituentEffect on Activity
FluorineIncreases lipophilicity and bioavailability
IodineEnhances binding affinity to target proteins
ChlorineModulates enzyme interaction and selectivity

These modifications can lead to improved pharmacological profiles and reduced side effects.

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